molecular formula C11H16OS B7989248 3,5-Dimethyl-4-propoxybenzenethiol

3,5-Dimethyl-4-propoxybenzenethiol

Cat. No.: B7989248
M. Wt: 196.31 g/mol
InChI Key: QVGCKLUZDVVBPT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-propoxybenzenethiol is an organic compound with the molecular formula C₁₁H₁₆OS. It is characterized by a benzene ring substituted with a propoxy group at the 4-position and a thiol group at the 1-position, along with two methyl groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-propoxybenzenethiol typically involves the following steps:

  • Starting Material: The synthesis begins with 3,5-dimethylbenzenethiol as the starting material.

  • Propoxylation: The thiol group is then converted to a propoxy group through a reaction with propyl halides in the presence of a base.

  • Purification: The final product is purified through recrystallization or distillation to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-propoxybenzenethiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding alcohols or thiols.

  • Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines or halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Disulfides, sulfonic acids.

  • Reduction: Alcohols, thiols.

  • Substitution: Amines, halides.

Scientific Research Applications

3,5-Dimethyl-4-propoxybenzenethiol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

3,5-Dimethyl-4-propoxybenzenethiol is similar to other benzenethiol derivatives, such as 2,4-dimethylbenzenethiol and 3-methylbenzenethiol. its unique combination of substituents (propoxy and methyl groups) gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other benzenethiols may not be suitable.

Comparison with Similar Compounds

  • 2,4-Dimethylbenzenethiol

  • 3-Methylbenzenethiol

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Properties

IUPAC Name

3,5-dimethyl-4-propoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-4-5-12-11-8(2)6-10(13)7-9(11)3/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGCKLUZDVVBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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